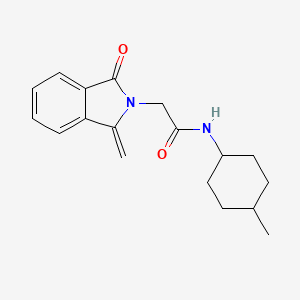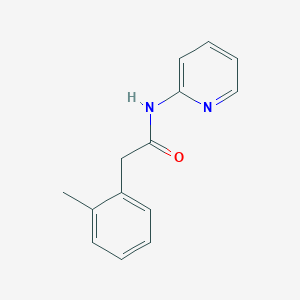
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is used in a wide range of scientific research applications. It is commonly used as a tool compound to study the role of specific proteins in biological processes. For example, it has been used to study the role of the protein kinase CK2 in cancer cell proliferation and survival. It has also been used to study the role of the protein kinase GSK-3β in Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it is known to act as an inhibitor of specific protein kinases, including CK2 and GSK-3β. By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide are diverse and depend on the specific protein kinase being targeted. In general, the compound can modulate cell signaling pathways, gene expression, and protein synthesis. It can also affect various cellular processes, including cell cycle progression, apoptosis, and autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its specificity for specific protein kinases. This allows researchers to study the role of these kinases in biological processes with high precision. However, one limitation of the compound is its potential toxicity, which can vary depending on the specific cell type and experimental conditions.
Orientations Futures
There are many future directions for research on 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One direction is to study its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of specific protein kinases, which could have important implications for drug discovery and development.
Conclusion:
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a valuable tool compound for studying the role of specific protein kinases in biological processes. Its specificity and diverse biological activities make it a useful tool for researchers in a wide range of fields. However, its potential toxicity and limitations in lab experiments should be carefully considered when using it in research. Future research on this compound could have important implications for drug discovery and development in various diseases.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(10-11-4-3-7-16-9-11)14(18)12-5-2-6-13(15)8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFJNQMKNMLBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)



![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)
